2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole
Description
Properties
IUPAC Name |
[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6/h1-3H,4,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHBEUIOXYVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226543 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-89-3 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Method: One common method for synthesizing 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN).
Cu-Catalyzed Cyclization: Another efficient method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of Cu2O as a catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the benzimidazole ring can produce partially hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its role as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents. Recent studies have highlighted its potential as an analgesic and anti-inflammatory agent. For example, derivatives of benzimidazole have shown promising results in reducing inflammation and pain, outperforming standard medications like aspirin and indomethacin in certain assays .
Mechanism of Action
The mechanism by which 2-(aminomethyl)-6-(trifluoromethyl)benzimidazole exerts its effects involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to therapeutic effects in conditions such as pain and inflammation.
Materials Science
Advanced Materials Development
Due to its unique chemical properties, this compound is being explored for use in the development of advanced materials including polymers and coatings. Its trifluoromethyl group enhances the material's chemical stability and resistance to solvents, making it suitable for high-performance applications.
Biological Studies
Antimicrobial and Anticancer Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its anticancer potential has been studied, with findings suggesting that it may inhibit cancer cell proliferation through specific molecular pathways .
Case Studies
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole
Key Observations :
- Positional Effects: The placement of substituents significantly impacts electronic and steric properties. For example, 5-Amino-2-(trifluoromethyl)benzimidazole exhibits distinct reactivity compared to the target compound due to the amino group at position 5 versus position 2.
- Heterocycle Variations: Replacing benzimidazole with benzothiazole (e.g., 2-Amino-6-(trifluoromethoxy)benzothiazole ) alters π-electron delocalization and hydrogen-bonding capacity, affecting applications in catalysis or bioactivity.
Electronic and Steric Effects
The trifluoromethyl group (-CF3) is a strong electron-withdrawing substituent, enhancing electrophilic aromatic substitution resistance and stabilizing negative charges . In contrast, the aminomethyl group (-CH2NH2) is electron-donating, increasing basicity and nucleophilicity at the benzimidazole N-atoms. Comparatively:
- Methoxy (-OCH3) : Electron-donating (e.g., 6-Methoxy-2-(trifluoromethyl)benzimidazole ) increases solubility but reduces metabolic stability.
- Chloro (-Cl) : Electron-withdrawing but less polar than -CF3 (e.g., 4-Chloro-2-methyl-6-(trifluoromethyl)benzimidazole ).
Data Tables
Table 2: Substituent Effects on Benzimidazole Properties
Biological Activity
2-(Aminomethyl)-6-(trifluoromethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C9H8F3N3, characterized by a benzimidazole core with an aminomethyl group and a trifluoromethyl substituent. The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with trifluoroacetyl compounds or through condensation reactions involving amino derivatives.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from this compound have been tested against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/ml |
| This compound | Escherichia coli | 62.5 µg/ml |
| This compound | Candida albicans | 250 µg/ml |
These findings align with the broader literature on benzimidazole derivatives, which suggests that structural modifications can enhance antibacterial and antifungal activities .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Mechanism of Action : The interaction with COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation. Molecular docking studies have indicated favorable binding interactions between the compound and COX active sites .
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. Studies have explored its effects on various cancer cell lines, revealing that it can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 13.62 |
| PC-3 (Prostate Cancer) | 21.74 |
The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in cell cycle regulation .
Case Studies
- Study on Anti-inflammatory Effects : A series of benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rodents. The results indicated significant edema inhibition compared to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Efficacy : A comprehensive evaluation of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria showed that modifications at the trifluoromethyl position enhanced antibacterial activity, particularly against resistant strains .
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 2-(aminomethyl)-6-(trifluoromethyl)benzimidazole, and what reaction conditions optimize yield? A:
- Copper-Catalyzed Cross-Coupling : A Cu(I)/TMEDA-catalyzed reaction between N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines is effective. Halogens (Cl, Br, I) at the 2-position of the aryl group are tolerated, but aryl bromides/chlorides require ligands (e.g., TMEDA) to enhance reactivity .
- Cyclization of o-Phenylenediamines : CO₂ and H₂ under hydrothermal conditions enable cyclization to form benzimidazole cores. This method avoids harsh reagents and achieves moderate yields .
- Characterization : Use IR and NMR spectroscopy to confirm structure. For example, IR peaks at ~3400 cm⁻¹ (N-H stretch) and NMR signals for CF₃ (δ ~110-120 ppm in ¹⁹F NMR) are diagnostic .
Advanced Synthesis: Addressing Contradictions in Reaction Efficiency
Q: Why do some synthetic methods report lower yields despite similar reaction conditions? A:
- Ligand Dependency : Copper-catalyzed reactions without ligands (e.g., TMEDA) show reduced efficiency due to incomplete activation of intermediates. For example, aryl bromides yield <60% without ligands but >80% with TMEDA .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on the benzimidazole ring may sterically hinder nucleophilic attack during cyclization, requiring longer reaction times or elevated temperatures .
Basic Biological Activity Screening
Q: What standard assays evaluate the biological activity of this compound? A:
- Antiproliferative Activity : MTT assay against tumor cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. For benzimidazole derivatives, IC₅₀ ranges from 1–50 µM depending on substituents .
- Tubulin Polymerization Inhibition : Spectrophotometric monitoring of microtubule assembly. Derivatives with hydrazone fragments show enhanced activity due to π-stacking interactions .
Advanced Bioactivity: Mechanistic Insights
Q: How do structural modifications influence combined antioxidant and antineoplastic activity? A:
- Hydrazone Functionalization : Adding arylhydrazone groups (e.g., 4-methoxyphenyl) enhances dual activity. The hydrazone moiety scavenges ROS (measured via DPPH assay), while the CF₃ group stabilizes binding to tubulin’s colchicine site .
- Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Substituents at the 6-position (e.g., CF₃) improve hydrophobic interactions with Leu248 and Ala317 .
Safety and Handling (Basic)
Q: What are critical storage and handling precautions for this compound? A:
- Storage : Protect from light in airtight glass containers at room temperature. Avoid exposure to strong oxidizers (e.g., HNO₃, KMnO₄), which may cause decomposition .
- Handling : Use local exhaust ventilation and PPE (gloves, goggles). Avoid dust generation; wash skin immediately after contact .
Advanced Safety: Toxicity Mechanisms
Q: What are potential hepatotoxic effects observed in preclinical studies? A:
- In Vitro Toxicity : CYP450 inhibition assays (e.g., CYP3A4) reveal metabolite-induced liver enzyme dysfunction. CF₃ groups may form reactive intermediates (e.g., trifluoroacetyl radicals) .
- Mitigation : Co-administration of N-acetylcysteine (NAC) reduces oxidative stress in hepatocyte models .
Material Science Applications
Q: How is this compound utilized in non-biological research? A:
- Fluorescence Probes : The benzimidazole core exhibits tunable emission (λem ~450 nm) when functionalized with electron-donating groups. Applications include pH-sensitive sensors .
- Catalysis : Acts as a ligand in Cu-catalyzed C–N coupling reactions. The CF₃ group enhances electron-deficient character, improving catalytic turnover .
Data Contradictions: Cytotoxicity Variability
Q: Why do cytotoxicity results vary across studies for structurally similar derivatives? A:
Methodological Recommendations
Q: How should researchers design experiments to reconcile conflicting data on synthesis yields? A:
- Control Variables : Standardize solvent purity (e.g., anhydrous DMF), catalyst batch, and reaction temperature (±2°C).
- High-Throughput Screening : Use parallel reactors to test ligand/catalyst combinations systematically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
